(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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Overview
Description
(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytoprotective Activity
Research has demonstrated that imidazole and pyrazole derivatives, such as (6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, exhibit significant cytoprotective activity. These compounds have been synthesized and evaluated for their ability to inhibit gastric lesions induced by HCl-ethanol and stress in animal models, showcasing their potential in the development of cytoprotective drugs for treating gastric mucosal ulcers. The mechanism behind this protective effect may involve the enhancement of bicarbonate secretion, highlighting a promising avenue for gastric ulcer treatment (Ikeda et al., 1997).
Anticonvulsant Activity
Imidazo[1,2-b]pyrazole derivatives have also been investigated for their anticonvulsant properties. Analogues of these compounds, including those with structural similarities to this compound, have been synthesized and tested in animal models. The results indicate that these compounds can effectively mitigate seizures, suggesting their potential use as anticonvulsant agents. This research opens up new possibilities for treating epilepsy and other seizure-related disorders (Kelley et al., 1995).
Antipsychotic Potential
The fluorinated imidazo[1,2-a]pyridine derivatives, structurally related to imidazo[1,2-b]pyrazoles, have shown promise as novel antipsychotic agents. These compounds exhibit high affinity and positive allosteric modulation at the GABA-A receptor, and one of the leading compounds demonstrated antipsychotic-like activity in rat models without the typical dopaminergic side effects associated with conventional antipsychotics. This suggests that this compound and its derivatives could offer a new approach to antipsychotic treatment with potentially fewer side effects (Marcinkowska et al., 2016).
Anti-Cancer Research
Compounds structurally similar to this compound have been explored for their potential in cancer treatment. These studies include the synthesis and evaluation of novel anti-cancer agents targeting specific metabolic pathways, with some compounds showing promise in preclinical models of cancer. The exploration of these compounds could lead to the development of new therapies for treating various types of cancer (Lee et al., 2004).
Properties
IUPAC Name |
(6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-5-15-6-7-16-12(15)10(8-13)11(14-16)9-3-4-9/h1,6-7,9H,3-5,8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPJNUPARPJKRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CC3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.